

Theliatinib Tartrate (CAS 2413487-72-4): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Theliatinib tartrate*

Cat. No.: *B12404286*

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Abstract

Theliatinib tartrate, also known as Xilertinib or HMPL-309, is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed by Hutchison MediPharma, Theliatinib was investigated for the treatment of solid tumors, particularly those with wild-type EGFR activation. Preclinical studies demonstrated significant anti-tumor activity in various cancer models, including esophageal cancer. Theliatinib entered Phase I clinical trials but its development has since been discontinued. This technical guide provides a comprehensive overview of **Theliatinib tartrate**, including its mechanism of action, preclinical data, and detailed experimental protocols.

Chemical and Physical Properties

Theliatinib tartrate is the tartrate salt of Theliatinib.

Property	Value
CAS Number	2413487-72-4
Molecular Formula	C ₂₉ H ₃₂ N ₆ O ₈
Molecular Weight	592.60 g/mol
Synonyms	Xilertinib tartrate, HMPL-309 tartrate

Mechanism of Action

Theliatinib is a potent inhibitor of the EGFR tyrosine kinase. It exerts its effect by competing with adenosine triphosphate (ATP) for the binding site in the kinase domain of EGFR. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.^{[1][2][3]}

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF- α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the phosphorylation of several downstream signaling molecules, initiating multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled tumor growth. Theliatinib, by inhibiting EGFR, effectively shuts down these oncogenic signals.

Figure 1: Theliatinib Inhibition of the EGFR Signaling Pathway.

Preclinical Data

In Vitro Activity

Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.

Target	Assay	Value
Wild-Type EGFR	Ki	0.05 nM ^[4]
Wild-Type EGFR	IC50	3 nM ^[4]
EGFR T790M/L858R Mutant	IC50	22 nM ^[4]
EGFR Phosphorylation (A431 cells)	IC50	7 nM

Theliatinib has also shown greater than 50-fold selectivity for EGFR compared to a panel of 72 other kinases.^[4]

In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models

A preclinical study investigated the anti-tumor efficacy of Theliatinib in patient-derived xenograft (PDX) models of esophageal cancer with EGFR overexpression and gene amplification. The study demonstrated that Theliatinib induced significant tumor regression in these models.

Model	Treatment	Dosage	Outcome
PDECX 1T0950	Theliatinib	2-15 mg/kg, oral, daily for 21 days	Dose-dependent tumor regression of up to 75%

Clinical Development

Theliatinib entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.

- NCT02601274: An open-label, dose-escalation study in patients with advanced solid tumors, followed by a dose-expansion cohort in patients with EGFR-positive esophageal carcinoma. ^[5] The dose-escalation cohorts investigated dosages of 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg administered orally once daily.^[5]
- NCT02601248: A single-site, open-label, dose-escalation Phase I study in patients with advanced solid tumors.

The development of Theliatinib was subsequently discontinued. While official reasons for the discontinuation have not been publicly disclosed, a 2020 report from Trinity Delta removed Theliatinib from their valuation of Hutchison MediPharma's pipeline until its development path was clarified, suggesting a halt or deprioritization of the program.^[6]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Z'-LYTE™ Assay)

The in vitro inhibitory activity of Theliatinib against EGFR was determined using the Z'-LYTE™ Kinase Assay Kit - Tyr 4 Peptide (Invitrogen, Cat. no. PV3193). The following is a general protocol based on the manufacturer's instructions.

Materials:

- Z'-LYTE™ Kinase Assay Kit - Tyr 4 Peptide
- Recombinant EGFR enzyme
- **Theliatinib tartrate**
- ATP
- Kinase Buffer
- Microplate reader capable of fluorescence resonance energy transfer (FRET) measurement

Procedure:

- Kinase Reaction:
 - Prepare a 2X kinase solution in 1X Kinase Buffer.
 - Prepare a 2X peptide/ATP mixture containing the Z'-LYTE™ Tyr 4 Peptide and ATP at 2X the desired final concentration in 1X Kinase Buffer.
 - Prepare serial dilutions of **Theliatinib tartrate**.
 - In a 384-well plate, add 2.5 µL of the Theliatinib dilution, 5 µL of the 2X kinase solution, and 2.5 µL of the 2X peptide/ATP mixture.
 - Incubate at room temperature for 60 minutes.
- Development Reaction:
 - Add 5 µL of the Development Reagent to each well.
 - Incubate at room temperature for 60 minutes.

- Detection:
 - Read the plate on a microplate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
- Data Analysis:
 - Calculate the emission ratio (Coumarin/Fluorescein).
 - Determine the percent inhibition based on controls (no inhibitor and no enzyme).
 - Plot the percent inhibition against the log of Theliatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for the Z'-LYTE™ Kinase Inhibition Assay.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

The in vivo anti-tumor activity of Theliatinib was evaluated in esophageal cancer PDX models established in immunodeficient mice.

Materials:

- NOD-SCID mice (6-8 weeks old)
- Freshly resected human esophageal tumor tissue
- Matrigel
- **Theliatinib tartrate**
- Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

- Tumor Implantation:

- Surgically resected human esophageal tumor tissues are cut into small fragments (approximately 2-3 mm³).
- The tumor fragments are subcutaneously implanted along with Matrigel into the flanks of anesthetized NOD-SCID mice.
- Tumor Growth and Passaging:
 - Tumor growth is monitored regularly using calipers.
 - When tumors reach a certain size (e.g., 500-1000 mm³), they are harvested and passaged to subsequent generations of mice for cohort expansion.
- Drug Treatment:
 - Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
 - **Theliatinib tartrate** is formulated in the vehicle and administered orally at the specified doses and schedule. The control group receives the vehicle only.
- Efficacy Evaluation:
 - Tumor volume is measured at regular intervals (e.g., twice a week) using the formula:
Volume = (length × width²) / 2.
 - Animal body weight and general health are monitored throughout the study.
 - At the end of the study, tumors may be excised for further analysis (e.g., western blotting).
- Data Analysis:
 - Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
 - Statistical analysis is performed to determine the significance of the anti-tumor effects.

Figure 3: Workflow for Patient-Derived Xenograft (PDX) Model Studies.

Conclusion

Theliatinib tartrate is a potent and selective EGFR inhibitor that demonstrated promising preclinical anti-tumor activity, particularly in cancers with wild-type EGFR activation. While its clinical development was discontinued, the available data and experimental protocols provide valuable insights for researchers in the field of oncology and drug development. The information presented in this technical guide serves as a comprehensive resource for understanding the scientific foundation of Theliatinib and can inform future research efforts in targeting EGFR-driven cancers.

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- To cite this document: BenchChem. [Theliatinib Tartrate (CAS 2413487-72-4): A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404286#theliatinib-tartrate-cas-number-2413487-72-4]

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